2-(4-(ethylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(4-(ethylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that features a combination of aromatic rings, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thioether formation:
Coupling reactions: The final step involves coupling the oxadiazole derivative with the thiophene ring, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
2-(4-(ethylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.
Mechanism of Action
The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of sulfur and nitrogen atoms can facilitate binding to metal ions or active sites in proteins.
Materials Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport and light absorption, making it suitable for use in optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 2-(4-(ethylthio)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
Uniqueness
2-(4-(ethylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the combination of its ethylthio and thiophene groups, which impart distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles compared to similar compounds, making it a valuable molecule for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-2-22-12-7-5-11(6-8-12)10-14(20)17-16-19-18-15(21-16)13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVZJAYGVCJJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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